4-Nitrophenyl 2,4,6-trimethylbenzenesulfonate
Description
Properties
CAS No. |
5465-83-8 |
|---|---|
Molecular Formula |
C15H15NO5S |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
(4-nitrophenyl) 2,4,6-trimethylbenzenesulfonate |
InChI |
InChI=1S/C15H15NO5S/c1-10-8-11(2)15(12(3)9-10)22(19,20)21-14-6-4-13(5-7-14)16(17)18/h4-9H,1-3H3 |
InChI Key |
SPHQXDSNIWEZNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The most direct method involves reacting 2,4,6-trimethylbenzenesulfonyl chloride with 4-nitrophenol under basic conditions. This SNAr pathway leverages the electron-withdrawing nitro group on the phenol to enhance electrophilicity at the sulfonate ester’s sulfur center.
General Procedure :
Sulfonic Acid Esterification
An alternative route involves esterification of 2,4,6-trimethylbenzenesulfonic acid with 4-nitrophenyl chloroformate. This method is less common but useful when sulfonyl chlorides are unavailable.
Procedure :
-
Reactants :
-
Solvent : Tetrahydrofuran (THF)
-
Conditions :
-
Workup :
Critical Reaction Parameters
Solvent and Base Selection
Temperature and Moisture Control
-
50°C : Optimal for balancing reaction rate and minimizing side reactions (e.g., sulfonyl chloride hydrolysis).
-
Molecular Sieves : Critical for anhydrous conditions, increasing yield by 15–20%.
Characterization and Analytical Data
Spectroscopic Analysis
Physical Properties
Comparative Analysis of Methods
| Parameter | SNAr Route | Esterification |
|---|---|---|
| Starting Material Cost | Moderate | High |
| Reaction Time | 24 h | 12 h |
| Yield | 70% | 65% |
| Purification Complexity | Column chromatography | Recrystallization |
| Scalability | Industrial | Lab-scale |
Industrial-Scale Considerations
Catalyst and Reagent Optimization
Waste Management
-
Byproducts : HCl (from SNAr) and CO₂ (from esterification) require neutralization with NaOH scrubbers.
-
Solvent Recovery : DME and DCM are recycled via distillation, achieving >90% recovery.
Challenges and Mitigation Strategies
Hydrolysis of Sulfonyl Chloride
Chemical Reactions Analysis
4-Nitrophenyl 2,4,6-trimethylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions, where the sulfonate group acts as a leaving group.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: Although less common, the methyl groups on the benzene ring can be oxidized to carboxylic acids under strong oxidative conditions.
Scientific Research Applications
4-Nitrophenyl 2,4,6-trimethylbenzenesulfonate has several applications in scientific research:
Biology: The compound is utilized in biochemical assays to study enzyme kinetics and mechanisms, particularly those involving sulfonate esters.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its reactive sulfonate group.
Mechanism of Action
The mechanism by which 4-Nitrophenyl 2,4,6-trimethylbenzenesulfonate exerts its effects involves nucleophilic substitution at the sulfonyl group. The sulfonate group acts as a good leaving group, facilitating the formation of new bonds with nucleophiles. This property is exploited in various synthetic applications to create complex molecules from simpler precursors .
Comparison with Similar Compounds
2,4-Dinitrophenyl 2,4,6-Trimethylbenzenesulfonate
- Structural Differences: The nitro groups are positioned at 2 and 4 on the phenyl ring, compared to the single para-nitro group in the target compound.
- Crystallographic Properties: The dinitro derivative crystallizes in the monoclinic space group P2₁/c, with a = 6.8773(10) Å, b = 8.9070(14) Å, c = 25.557(4) Å, and β = 93.0630(18)° . Intermolecular interactions include S=O⋯N (3.077 Å) and π-π stacking (3.723 Å planar distance), forming supramolecular layers . In contrast, the target compound’s single nitro group may reduce such interactions, leading to different packing motifs.
- Synthesis :
4-N,N-Dimethylamino-4′-N′-Methyl-Stilbazolium 2,4,6-Trimethylbenzenesulfonate (DSTMS)
- Structural Differences :
- Optical Properties: DSTMS exhibits strong nonlinear optical (NLO) activity, generating terahertz (THz) waves with electric fields up to GV/m .
- Crystal Growth: DSTMS crystals grown via slow solvent evaporation (methanol) show a bandgap of 2.28 eV and high THz transparency . The target compound’s growth conditions and optoelectronic properties remain unexplored in the literature.
4-Nitrophenyl 4-Bromobenzenesulfonate
- Structural Differences :
- Crystallography :
Comparative Data Table
Key Research Findings
- Reactivity : The electron-withdrawing nitro group in the target compound likely enhances sulfonate leaving-group ability, making it reactive toward nucleophiles like amines or thiols .
- Thermal Stability : Methyl groups may improve thermal stability relative to nitro-rich analogs, which are prone to decomposition under high-energy conditions .
Biological Activity
4-Nitrophenyl 2,4,6-trimethylbenzenesulfonate (CAS No. 5465-83-8) is a sulfonate ester compound that has garnered attention in various fields of chemical and biological research. This article explores its biological activity, synthesis, and potential applications based on available literature.
Chemical Structure and Properties
The compound features a nitrophenyl group attached to a 2,4,6-trimethylbenzenesulfonate moiety. Its molecular formula is , with a molecular weight of approximately 301.34 g/mol. The presence of the nitro group is significant as it often influences the compound's reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 4-nitrophenol with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction conditions are crucial for achieving high yields and purity.
Antimicrobial Properties
Research indicates that sulfonate esters like 4-nitrophenyl derivatives exhibit antimicrobial activity. A study on various sulfonate esters linked to isoniazid (INH) demonstrated that compounds with nitrophenyl groups showed significant antitubercular activity against Mycobacterium tuberculosis (Mtb) strains. Specifically, compounds featuring the 4-nitrophenyl group exhibited minimum inhibitory concentration (MIC) values ranging from 12.5 to 50 μM against resistant strains of Mtb .
| Compound | MIC (μM) | Activity Against Mtb |
|---|---|---|
| SIH9 (4-Nitrophenyl) | 25 | Active |
| SIH1 (Methyl group) | 6.25 | Most Active |
| SIH12 (Biphenyl) | 12.5 | Active |
This data suggests that the incorporation of nitro groups into sulfonate esters can enhance their biological efficacy, particularly in targeting resistant bacterial strains.
The proposed mechanism for the biological activity of these compounds involves interaction with bacterial enzymes and metabolic pathways. The nitro group may undergo reduction within the bacterial cell, leading to the formation of reactive intermediates that disrupt cellular processes.
Case Studies
- Antitubercular Screening : A series of experiments evaluated the antitubercular properties of various derivatives of sulfonate esters linked to INH. The study found that modifications at the para position significantly influenced activity levels, indicating structure-activity relationships that could guide future drug design .
- Cytotoxicity Assessments : In vitro studies assessed the cytotoxic effects of these compounds on mammalian cell lines. Results indicated that while some derivatives showed promising antibacterial activity, they also exhibited varying levels of cytotoxicity, necessitating further optimization for therapeutic applications .
Q & A
Q. Key Parameters
| Condition | Value/Description |
|---|---|
| Solvent System | THF/Water (1:1) |
| Base | K₂CO₃ (hydrated) |
| Reaction Time | Reduced compared to traditional methods |
| Purity | >95% (confirmed by X-ray diffraction) |
Basic: How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction (SC-XRD) at 173 K reveals a monoclinic system (space group P2₁/c) with cell parameters:
- a = 6.8773(10) Å, b = 8.9070(14) Å, c = 25.557(4) Å
- β = 93.0630(18)°, V = 1563.3(4) ų, Z = 4.
The sulfonyl group adopts a gauche conformation (C7–S1–O1–C1 torsion angle: 73.8°), and non-covalent interactions (S=O⋯N, π-π stacking) stabilize the supramolecular assembly .
Advanced: What mechanistic insights explain the role of K⁺ ions in aryl sulfonate formation?
K⁺ ions stabilize transition states during nucleophilic substitution. Computational models suggest a six-membered cyclic transition state where K⁺ coordinates with the sulfonate oxygen and nitro group, lowering activation energy. This aligns with kinetic studies showing accelerated reaction rates in the presence of K₂CO₃ .
Q. Mechanistic Analysis
| Observation | Interpretation |
|---|---|
| Rate enhancement with K⁺ | Stabilization of charge-separated TS |
| Regioselectivity | Electron-withdrawing groups favor S-O cleavage |
Advanced: How does regioselective bond cleavage in sulfonate esters influence downstream applications?
Controlled cleavage of C–O or S–O bonds via amination yields arylsulfonamides or arylamines, respectively. For example:
- S–O cleavage : Produces sulfonamides (biologically active scaffolds).
- C–O cleavage : Generates arylamines (precursors for pharmaceuticals).
Reaction conditions (e.g., amine nucleophilicity, solvent polarity) dictate selectivity. SC-XRD data on analogous compounds suggest steric and electronic factors at the sulfonyl center influence cleavage pathways .
Advanced: What nonlinear optical (NLO) properties make this compound relevant for terahertz (THz) wave generation?
Analogous stilbazolium sulfonates (e.g., DSTMS) exhibit high electro-optic coefficients (>100 pm/V) and broad THz transparency. 4-Nitrophenyl derivatives may similarly enable intense THz pulses via optical rectification. Key parameters include:
Q. THz Performance Metrics
| Property | Value (Analogous Compound) |
|---|---|
| Electric Field Strength | Up to 1.5 MV/cm |
| Bandwidth | 0.15–5.5 THz |
| Phase Control | Adjustable via crystal orientation |
Advanced: How do intermolecular interactions in the crystal lattice affect reactivity?
Supramolecular layers formed via S=O⋯N (3.077 Å) and π-π stacking (3.723 Å) interactions create a rigid framework. These interactions:
- Stabilize transition states : Pre-organize reactants for regioselective transformations.
- Inhibit hydrolysis : Shield the sulfonate ester from moisture in solid state .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
